N1-(2-chlorobenzyl)-N2-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)oxalamide
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c20-16-8-4-2-6-14(16)11-21-17(23)18(24)22-12-19(25)10-9-13-5-1-3-7-15(13)19/h1-8,25H,9-12H2,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTAVCWWEVIPJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNC(=O)C(=O)NCC3=CC=CC=C3Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-chlorobenzyl)-N2-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)oxalamide typically involves the following steps:
Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine to form the oxalamide core.
Introduction of the 2-chlorobenzyl group: This step involves the reaction of the oxalamide with 2-chlorobenzyl chloride under basic conditions to introduce the 2-chlorobenzyl group.
Attachment of the 1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl group: This can be done by reacting the intermediate compound with a suitable indene derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-chlorobenzyl)-N2-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the indene moiety can be oxidized to form a ketone.
Reduction: The oxalamide group can be reduced to form the corresponding amine.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Possible therapeutic applications due to its unique structure.
Industry: Use as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N1-(2-chlorobenzyl)-N2-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)oxalamide would depend on its specific application. For instance, if used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a desired biological effect. The exact pathways involved would require further research and experimental validation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at N1 and N2 Positions
Key analogs and their structural distinctions:
Structural Insights:
- Halogenated Aryl Groups: The 2-chlorobenzyl group in the target compound differs from the 4-chloro-3-fluorophenyl groups in BNM-III-170 and AWS-I-50.
- Indenyl Modifications: The hydroxy group in the target compound’s dihydroindenyl moiety contrasts with amino/guanidino groups in AWS-I-50 and DMJ-I-227.
Thermodynamic and Solubility Properties
- Hydrogen-Bonding Trends: Non-hydrogen-bonding oxalamides (e.g., N1,N2-bis(2-nitrophenyl)oxalamide ) exhibit lower ΔH° (enthalpy) and ΔS° (entropy) values due to weaker solvent interactions. The target compound’s hydroxy group likely strengthens intramolecular hydrogen bonds, as seen in compound 3 from , which showed ΔH° = +12.3 kJ/mol and ΔS° = +45.2 J/(mol·K). This suggests moderate solubility in polar solvents.
Biological Activity
N1-(2-chlorobenzyl)-N2-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)oxalamide is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews its synthesis, biological activity, mechanisms of action, and comparative analysis with similar compounds.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Oxalamide Backbone : This is achieved by reacting oxalyl chloride with an appropriate amine.
- Introduction of the 2-Chlorobenzyl Group : The oxalamide is reacted with 2-chlorobenzyl chloride under basic conditions.
- Attachment of the Indene Derivative : The final step involves reacting the intermediate with a suitable indene derivative under acidic or basic conditions.
Enzyme Interactions
The compound's unique structure may allow it to act as a biochemical probe for studying enzyme interactions. The presence of both the chlorobenzyl and indene groups could facilitate binding to specific enzymes or receptors, modulating their activity.
The precise mechanism of action for this compound is not fully elucidated but is hypothesized to involve:
- Enzyme Inhibition : Potentially inhibiting key enzymes involved in cancer cell proliferation.
- DNA Interaction : Similar compounds have shown the ability to intercalate DNA, leading to cytotoxic effects .
Comparative Analysis
A comparison with similar compounds highlights the uniqueness of this compound:
Case Studies and Research Findings
While direct case studies on this compound are scarce, related compounds have been studied extensively:
- Antiproliferative Effects : Research on hydroxymethyl derivatives has shown marked antiproliferative effects in mammalian cells, indicating potential for this compound as an anticancer agent .
- Inhibition Studies : Compounds with similar structures have demonstrated enzyme inhibition capabilities that could translate to therapeutic uses in cancer treatment.
Q & A
Q. What are the standard synthetic routes for N1-(2-chlorobenzyl)-N2-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)oxalamide, and how are intermediates purified?
The compound is typically synthesized via a multi-step coupling reaction. For example, oxalamide derivatives are often prepared using carbodiimide coupling agents (e.g., EDCI/HOBt) to join amine and carboxylic acid precursors . Key intermediates, such as the 1-hydroxy-2,3-dihydro-1H-inden-1-yl moiety, may require protection/deprotection strategies (e.g., using Boc groups) to prevent side reactions. Purification is achieved via column chromatography or recrystallization, with progress monitored by TLC and HPLC .
Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?
- 1H/13C NMR : Confirms hydrogen and carbon environments, including aromatic protons (δ 7.2–7.5 ppm) and oxalamide carbonyl signals (δ 160–170 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) .
- X-ray Crystallography : Resolves 3D structure using programs like SHELXL for refinement. ORTEP diagrams (generated via ORTEP-III) visualize bond angles and torsional strain .
Q. How is preliminary biological activity assessed for this compound?
Initial screening includes:
- Enzyme Inhibition Assays : Measure IC50 against targets like aggrecanase using fluorogenic substrates .
- Antimicrobial Testing : Determine minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s mode of action in enzyme inhibition?
- Kinetic Analysis : Use Lineweaver-Burk plots to identify competitive/non-competitive inhibition.
- Isotope Labeling : Track binding interactions (e.g., 18O-labeled substrates for aggrecanase) .
- Site-Directed Mutagenesis : Modify enzyme active sites to assess binding residues (e.g., Tyr substitutions in MMPs) .
Q. What strategies optimize structure-activity relationships (SAR) for enhanced potency?
- Substituent Variation : Synthesize analogs with modified chlorobenzyl or indenyl groups (e.g., electron-withdrawing substituents for improved binding) .
- Conformational Restriction : Incorporate rigid scaffolds (e.g., cis-aminoindanol) to reduce entropy loss upon binding .
- Bioisosteric Replacement : Replace labile groups (e.g., ester → amide) to enhance metabolic stability .
Q. How do computational methods predict electronic properties and binding interactions?
- DFT Calculations : Use Gaussian-03/B3LYP/6-31G(d,p) to compute HOMO-LUMO energies, molecular electrostatic potentials (MEPs), and global reactivity indices (e.g., electrophilicity) .
- Molecular Docking : AutoDock or GOLD software models interactions with enzyme active sites (e.g., aggrecanase’s S1’ pocket) .
Data Analysis and Contradictions
Q. How should researchers resolve discrepancies in biological activity data across studies?
- Assay Standardization : Control variables like buffer pH, temperature, and substrate concentration.
- Structural Validation : Verify compound purity and stereochemistry via HPLC and circular dichroism (CD).
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .
Q. What crystallographic challenges arise during refinement, and how are they addressed?
- Disorder Modeling : Split occupancy refinement for flexible groups (e.g., chlorobenzyl rings).
- Twinned Data : Use SHELXL’s TWIN/BASF commands to refine non-merohedral twinning .
- Hydrogen Bonding : Assign using geometric criteria (e.g., D–H···A angles > 120°) and difference Fourier maps .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
